Bufalin

Description

This compound has been reported in Phrynoidis asper, Bufo gargarizans, and other organisms with data available.

This compound is an active ingredient and one of the glycosides in the traditional Chinese medicine ChanSu; it is also a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans, with potential cardiotonic and antineoplastic activity. Although the mechanism of action of this compound is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and can induce apoptosis in cancer cell lines through the activation of the transcription factor AP-1 via a mitogen activated protein kinase (MAPK) pathway.

cardiotonic; powerful anesthetic & one of the active constituents of the Chinese drug ch'an su(senso); in Japan prepared from skin of Bufo bufo garfarizans; RN given refers to (3beta,5beta)-isome

Properties

IUPAC Name |

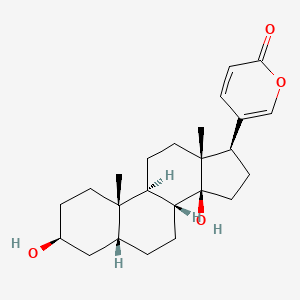

5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBRPGZBVVINN-BMPKRDENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873563 | |

| Record name | Bufalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-21-4 | |

| Record name | Bufalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-14-Dihydroxy-5β-bufa-20,22-dienolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U549S98QLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Bufalin in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which bufalin, a cardiotonic steroid derived from toad venom, exerts its potent anti-cancer effects. By summarizing key signaling pathways, quantitative data, and experimental methodologies, this document serves as a comprehensive resource for understanding and advancing the therapeutic potential of this compound.

Core Mechanism: Inhibition of Na+/K+-ATPase and Downstream Signaling

The primary and most well-established molecular target of this compound is the Na+/K+-ATPase, an essential ion pump located in the plasma membrane of all animal cells. This compound binds to the α-subunit of this pump, inhibiting its function. This inhibition leads to an increase in intracellular sodium (Na+) and a subsequent rise in intracellular calcium (Ca2+) via the Na+/Ca2+-exchanger. The disruption of this fundamental ionic gradient triggers a cascade of downstream signaling events that collectively contribute to cancer cell death.

Several critical signaling pathways are activated following Na+/K+-ATPase inhibition by this compound:

-

Src Kinase Activation: The Na+/K+-ATPase acts as a signal transducer. This compound binding induces the activation of the non-receptor tyrosine kinase Src. Activated Src, in turn, phosphorylates and activates numerous downstream effectors, including the epidermal growth factor receptor (EGFR) and the PI3K/Akt and MAPK signaling pathways.

-

PI3K/Akt/mTOR Pathway Inhibition: While some initial signaling events can activate Akt, numerous studies demonstrate that a dominant effect of this compound in many cancer cells is the potent inhibition of the PI3K/Akt/mTOR pathway. This inhibition suppresses cell survival, proliferation, and growth signals.

-

MAPK Pathway Modulation: this compound treatment leads to the sustained activation of the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Persistent activation of JNK and p38 is strongly linked to the induction of cellular stress and apoptosis.

-

Reactive Oxygen Species (ROS) Generation: The disruption of ion homeostasis and mitochondrial function by this compound leads to a significant increase in intracellular reactive oxygen species (ROS). This oxidative stress further activates pro-apoptotic pathways like JNK and contributes directly to cellular damage.

Cellular Outcomes of this compound Treatment

The culmination of the signaling cascades initiated by this compound results in several distinct anti-cancer cellular outcomes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound treatment leads to the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This shifts the balance, causing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: this compound can increase the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8, which can then directly activate caspase-3.

Bufalin: An Endogenous Cardiotonic Steroid and Its Intricate Signaling Network

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bufalin, a bufadienolide cardiotonic steroid, has been identified as an endogenous substance in humans, playing a significant role in cardiovascular physiology and pathophysiology. Traditionally known for its presence in toad venom, the discovery of endogenous this compound has opened new avenues for understanding its function as a modulator of cardiac contractility and its potential as a therapeutic target. This technical guide provides a comprehensive overview of this compound's role as an endogenous cardiotonic steroid, detailing its mechanism of action, downstream signaling pathways, and key experimental methodologies for its study. Quantitative data on its binding affinities, inhibitory concentrations, and physiological levels are presented in structured tables for clarity. Furthermore, detailed signaling pathway and experimental workflow diagrams are provided in the DOT language for visualization and integration into research frameworks.

Introduction: The Emergence of Endogenous this compound

Cardiotonic steroids (CTS) are a class of compounds known for their profound effects on heart muscle contraction. While the therapeutic use of plant-derived digitalis glycosides like digoxin (B3395198) has been established for centuries, the existence of endogenous mammalian counterparts has been a subject of intense research. This compound, structurally a bufadienolide, has been unequivocally identified in human plasma, challenging the long-held belief that such compounds were exclusively exogenous.[1] Its presence suggests a physiological role in regulating cardiovascular function and a potential involvement in disease states such as hypertension and heart failure.

Mechanism of Action: The Na+/K+-ATPase as the Primary Target

The primary molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining electrochemical gradients across the cell membrane. By binding to the α-subunit of the Na+/K+-ATPase, this compound inhibits its ion-pumping activity. This inhibition leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This rise in cytosolic calcium enhances the contractility of cardiomyocytes, the hallmark of cardiotonic steroids.[2]

Quantitative Data on this compound Interactions and Physiological Levels

The following tables summarize key quantitative data related to this compound's interaction with its target and its observed concentrations in biological systems.

Table 1: this compound Binding Affinity and Inhibitory Concentration for Na+/K+-ATPase

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | |||

| α1 subunit | 42.5 nM | Not specified | [3] |

| α2 subunit | 45 nM | Not specified | [3] |

| α3 subunit | 40 nM | Not specified | [3] |

| Inhibitory Concentration (IC50) | |||

| Na+/K+-ATPase Activity | 14 nM | Pig kidney | [4] |

| Na+/K+-ATPase Activity | 260 nM | Pig brain | [5] |

| Endogenous Na+/K+-ATPase Current | 60 nM | Xenopus oocytes | [6] |

Table 2: Endogenous this compound Concentrations in Human Plasma

| Condition | Concentration (Median) | Method | Reference |

| Healthy Volunteers | 5.7 nM | HPLC-MS/MS | [7] |

| Patients with Hepatocellular Carcinoma | 1.3 nM | HPLC-MS/MS | [7] |

Table 3: Effects of this compound on Intracellular Ion Dynamics in Cardiomyocytes

| Effect | EC50 / IC50 | Cell Type | Reference |

| Increase in late Na+ current | 2.48 µM (EC50) | hiPSC-CMs | [1][8] |

| Increase in Na+-Ca2+ exchange current | 66.06 µM (EC50) | hiPSC-CMs | [1][8] |

| Inhibition of L-type Ca2+ channels | 60 µM (IC50) | Rat ventricular myocytes | [9] |

Signaling Pathways Activated by this compound

Beyond its direct impact on ion concentrations, the binding of this compound to the Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling function is independent of the pump's ion-translocating activity. A key event is the activation of the non-receptor tyrosine kinase Src.

The Src-Mediated Ras-Raf-MEK-ERK Cascade

Upon this compound binding, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of Src kinase, which is physically associated with the enzyme.[10] Activated Src then triggers the Ras/Raf/MEK/ERK signaling pathway, a central cascade in cell proliferation, differentiation, and survival.[7][11] This pathway activation contributes to the long-term effects of this compound on cardiac cells, including potential roles in cardiac hypertrophy.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as an endogenous cardiotonic steroid.

Quantification of Endogenous this compound in Plasma by HPLC-MS/MS

Objective: To accurately measure the concentration of this compound in human plasma.

Methodology:

-

Sample Preparation:

-

Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.

-

To 100 µL of plasma, add an internal standard (e.g., a structural analog of this compound not present endogenously).

-

Perform protein precipitation by adding 300 µL of acetonitrile (B52724). Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

-

-

Quantification:

Na+/K+-ATPase Activity Assay (Colorimetric)

Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.

Methodology:

-

Preparation of Enzyme Source:

-

Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney or brain).

-

-

Assay Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The total ATPase activity is measured in the absence of a specific inhibitor, and the ouabain-insensitive (or this compound-insensitive) ATPase activity is measured in the presence of a saturating concentration of the inhibitor. The Na+/K+-ATPase activity is the difference between the two.

-

Assay Procedure:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), NaCl, KCl, and MgCl2.

-

Add the enzyme preparation to the reaction mixture.

-

For the test samples, add varying concentrations of this compound. For the control (total activity), add vehicle. For the blank (ouabain-insensitive activity), add a saturating concentration of ouabain.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution that also initiates color development (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).

-

Measure the absorbance at a specific wavelength (e.g., 620-660 nm).

-

-

Calculation:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each sample.

-

Na+/K+-ATPase activity = (Pi in total activity sample) - (Pi in ouabain-insensitive sample).

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.[13][14]

-

Measurement of Intracellular Calcium Concentration ([Ca2+]i) in Cardiomyocytes

Objective: To measure changes in [Ca2+]i in response to this compound treatment.

Methodology:

-

Cell Preparation and Dye Loading:

-

Isolate primary cardiomyocytes or use a suitable cell line (e.g., hiPSC-derived cardiomyocytes).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye.

-

-

Fluorescence Microscopy:

-

Use a fluorescence microscope equipped with a suitable light source and filters for the chosen dye.

-

For dynamic measurements, a confocal laser scanning microscope is recommended to obtain high-resolution spatial and temporal data.

-

-

Experimental Procedure:

-

Perfuse the cells with a physiological salt solution.

-

Record baseline fluorescence.

-

Introduce this compound at the desired concentration into the perfusion solution.

-

Continuously record the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in [Ca2+]i.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is calculated to provide a more quantitative measure of [Ca2+]i.[15]

-

Experimental Workflow for Studying this compound-Induced Signaling

The following diagram illustrates a typical experimental workflow to investigate the activation of the Src-Ras-ERK pathway in cardiomyocytes following this compound treatment.

Conclusion and Future Directions

The recognition of this compound as an endogenous cardiotonic steroid has profound implications for cardiovascular research and drug development. Its ability to modulate cardiac contractility through both ion-mediated and signaling-dependent mechanisms highlights the complexity of Na+/K+-ATPase function. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the physiological and pathological roles of endogenous this compound.

Future research should focus on elucidating the complete biosynthetic pathway of endogenous this compound, identifying the specific conditions that regulate its production and release, and exploring its potential as a biomarker for cardiovascular diseases. Furthermore, a deeper understanding of the downstream signaling pathways activated by this compound could lead to the development of novel therapeutic strategies that selectively target these pathways for the treatment of heart failure and other related conditions. The continued investigation of this fascinating endogenous molecule promises to yield valuable insights into the intricate regulation of cardiac function.

References

- 1. Cardiac glycoside this compound blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces myocardial infarction-induced myocardial fibrosis and improves cardiac function by inhibiting the NLRP3/IL-1β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hoelzel-biotech.com [hoelzel-biotech.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Ras G-LISA Activation Assay Test (colorimetric), 96T | Science and Cancer Workshops [scworkshops.net]

- 7. This compound inhibits hepatocellular carcinoma progression by blocking EGFR-mediated RAS-RAF-MEK-ERK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Raf-MEK-ERK cascade represents a common pathway for alteration of intracellular calcium by Ras and protein kinase C in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 14. protocols.io [protocols.io]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

molecular targets of Bufalin in apoptosis pathways

An In-depth Technical Guide to the Molecular Targets of Bufalin in Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a prominent bufadienolide and a major active component of the traditional Chinese medicine Chan'su, has garnered significant attention for its potent anti-tumor activities across a spectrum of cancers.[1][2][3][4] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[2][4] this compound orchestrates this process by engaging a complex network of molecular targets and signaling pathways, making it a compelling candidate for cancer therapeutic development.[3][5]

This technical guide provides a comprehensive overview of the molecular targets of this compound within key apoptosis pathways. It summarizes quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks to serve as a resource for researchers and professionals in oncology and drug development.

Core Apoptotic Pathways Targeted by this compound

This compound's pro-apoptotic effects are multifaceted, simultaneously engaging multiple canonical and non-canonical cell death pathways. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, activates endoplasmic reticulum (ER) stress-mediated apoptosis, and modulates critical upstream signaling cascades that regulate cell survival and death.[6][7][8]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central target of this compound-induced apoptosis.[9] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad).[10] this compound disrupts the balance between these proteins, favoring apoptosis.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: this compound consistently downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bak.[7][11][12] This shift in the Bax/Bcl-2 ratio is a critical initiating event.[7][8][13] In some cases, this compound has been shown to induce the dephosphorylation and cleavage of Bcl-2.[14]

-

Mitochondrial Disruption: The increased ratio of pro- to anti-apoptotic proteins leads to the loss of the mitochondrial membrane potential (ΔΨm).[7][8][15]

-

Release of Apoptogenic Factors: The compromised mitochondrial membrane releases key pro-apoptotic factors into the cytoplasm, including Cytochrome c, Apoptosis-Inducing Factor (AIF), Second mitochondria-derived activator of caspases (Smac/DIABLO), and Endonuclease G (Endo G).[7][16][17][18]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of the initiator caspase-9.[19] Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the final stages of apoptosis.[8][11][19]

The Extrinsic (Death Receptor) Pathway

This compound also sensitizes cancer cells to apoptosis by activating the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors.[8][9]

Key Molecular Events:

-

Upregulation of Death Receptors and Ligands: this compound treatment increases the expression of death receptors like Fas, Death Receptor 4 (DR4), and DR5, as well as their corresponding ligands, Fas Ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL).[5][6][7][20][21]

-

DISC Formation: Ligand binding triggers receptor oligomerization and the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to form the Death-Inducing Signaling Complex (DISC).[17][20]

-

Caspase-8 Activation: Within the DISC, pro-caspase-8 is cleaved and activated.[8][21]

-

Execution Pathway: Activated caspase-8 can then directly cleave and activate the executioner caspase-3.[8] Alternatively, it can cleave the Bcl-2 family protein Bid into tBid, which then translocates to the mitochondria, amplifying the apoptotic signal through the intrinsic pathway.[9]

Endoplasmic Reticulum (ER) Stress Pathway

This compound can induce excessive ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis, particularly in drug-resistant cells.[7][11]

Key Molecular Events:

-

Induction of ER Stress Markers: this compound treatment leads to the upregulation of ER stress markers such as GRP78, GADD153 (CHOP), and ATF-6α.[5][7][20]

-

Activation of ER Stress Sensors: It activates ER stress sensors, notably IRE1α.[5][11]

-

Signal Transduction: Activated IRE1α recruits TRAF2, leading to the activation of the JNK signaling pathway.[11]

-

Caspase-12/4 Activation: This cascade culminates in the activation of caspase-12 (in rodents) or caspase-4 (in humans), which are ER-resident caspases that specifically mediate ER stress-induced apoptosis.[7][11] Activated caspase-12/4 can then activate caspase-3.

Modulation of Key Signaling Cascades

This compound's pro-apoptotic activity is also mediated by its ability to inhibit critical cell survival signaling pathways.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and resistance to apoptosis. This compound has been shown to inhibit the activation of Akt and downstream effectors like mTOR.[1][13][22][23] This inhibition prevents the phosphorylation and inactivation of pro-apoptotic proteins and suppresses the expression of survival proteins, thereby promoting apoptosis.[22][23]

-

MAPK Pathways (JNK, p38, ERK): The role of Mitogen-Activated Protein Kinase (MAPK) pathways in this compound-induced apoptosis can be cell-type dependent. In many cases, this compound activates the pro-apoptotic JNK and p38-MAPK pathways.[24][25] JNK/p38 activation can downregulate hTERT (human telomerase reverse transcriptase), a protein that protects against mitochondrial damage, thereby inducing mitochondria-dependent apoptosis.[24][26]

-

Wnt/β-catenin Pathway: this compound can suppress the Wnt/β-catenin signaling pathway by reducing β-catenin expression and preventing its nuclear translocation.[16][27][28] This leads to the downregulation of downstream targets involved in cell proliferation and survival, such as c-myc and Cyclin D1, contributing to cell cycle arrest and apoptosis.[16][28]

-

JAK/STAT Pathway: this compound has been reported to inactivate the JAK/STAT pathway, particularly STAT3.[17][18] Inactivation of STAT3 prevents the transcription of anti-apoptotic target genes like Mcl-1, thereby enhancing apoptosis.[17][18]

Quantitative Data on this compound's Pro-Apoptotic Effects

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration (h) | Reference |

| U87MG | Glioma | 34.5 nM | 48 | [9] |

| LN-229 | Glioma | 96.1 nM | 48 | [9] |

| A549 | Lung Cancer | 56.14 ± 6.72 nM | 48 | [9] |

| A549 | Lung Cancer | 15.57 ± 4.28 nM | 72 | [9] |

| HL-60 | Leukemia | 25.8 ± 2.1 nmol/L | 24 | [14] |

| HL-60 | Leukemia | 8.0 ± 1.2 nmol/L | 48 | [14] |

| HL-60 | Leukemia | 2.3 ± 0.3 nmol/L | 72 | [14] |

| CAPAN-2 | Pancreatic Cancer | 159.2 nM | 24 | [24] |

| CAL-27 | Oral Cancer | 125 nM | 24 | [19] |

| CAL-27 | Oral Cancer | 122.6 nM | 24 | [24] |

| MDA-MB-231 | Breast Cancer | 152.2 ± 8.0 nM | 24 | [25] |

| MDA-MB-231 | Breast Cancer | 22.4 ± 2.3 nM | 48 | [25] |

Table 2: this compound-Induced Apoptosis Rates in Glioma Stem-Like Cells (GSCs)

| Cell Line | This compound Conc. (nM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |

| U87MG GSCs | 20-80 | 48 | 3.46 to 13.83 | [26] |

| U87MG GSCs | 20-80 | 72 | 11.53 to 41.40 | [26] |

| LN-229 GSCs | 20-160 | 48 | 3.9 to 5.46 | [26] |

| LN-229 GSCs | 20-160 | 72 | 5.76 to 14.63 | [26] |

Key Experimental Protocols

This section details common methodologies used to investigate this compound's effects on apoptosis.

Cell Viability and Proliferation Assays (MTT/CCK-8)

These colorimetric assays measure cellular metabolic activity as an indicator of cell viability.

-

Principle: A tetrazolium salt (e.g., MTT, WST-1, CCK-8) is reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[12]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.001–10 ng/ml or 1-200 nmol/l) and incubate for a specified duration (e.g., 24, 48, or 72 hours).[12][14][29]

-

Reagent Addition: Add the assay reagent (e.g., 20 µl of WST-1 or CCK-8 solution) to each well.[12][30]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 540 nm) using a microplate reader.[12][30]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Flow cytometry with Annexin V/PI double staining is a standard method to quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

-

Protocol Outline:

-

Cell Culture and Treatment: Seed cells (e.g., 4 x 10⁵ cells/well) in 6-well plates and treat with this compound for the desired time.[29]

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add labeled Annexin V (e.g., 5 µl) and PI (e.g., 5 µl).[29]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[29][31]

-

Analysis: Analyze the cells immediately using a flow cytometer. The results distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Protein Expression Analysis by Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Protocol Outline:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.[26]

-

Conclusion

This compound is a potent anti-cancer agent that induces apoptosis through a sophisticated and interconnected network of molecular targets. Its ability to simultaneously activate the intrinsic and extrinsic pathways, trigger ER stress, and inhibit key pro-survival signaling cascades like PI3K/Akt and Wnt/β-catenin underscores its multifaceted mechanism of action.[8][11][16][22] This broad-spectrum activity makes this compound a promising candidate for further investigation, particularly for overcoming drug resistance in various cancers.[11][22] Future research should focus on in vivo studies to validate these mechanisms and on clinical trials to establish the efficacy and safety of this compound as a therapeutic agent for cancer treatment.[4]

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Anti-tumor Activity and Apoptosis-regulation Mechanisms of this compound in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]

- 3. This compound for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-tumor activity and apoptosis-regulation mechanisms of this compound in various cancers: new hope for cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbi.umons.ac.be [orbi.umons.ac.be]

- 6. researchgate.net [researchgate.net]

- 7. This compound Induces Apoptosis of Human Osteosarcoma U-2 OS Cells through Endoplasmic Reticulum Stress, Caspase- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. The Mechanism of this compound-Induced Apoptosis of K562/A02 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. PI3K/Akt is involved in this compound-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effect of this compound-inducing apoptosis on Bcl-2 and PKC in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triggering Apoptotic Death of Human Malignant Melanoma A375.S2 Cells by this compound: Involvement of Caspase Cascade-Dependent and Independent Mitochondrial Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs [mdpi.com]

- 18. This compound-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. This compound Induces Apoptotic Cell Death in Human Nasopharyngeal Carcinoma Cells through Mitochondrial ROS and TRAIL Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound sensitizes human bladder carcinoma cells to TRAIL-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway | MDPI [mdpi.com]

- 23. This compound induces lung cancer cell apoptosis via the inhibition of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound Induces Mitochondria-Dependent Apoptosis in Pancreatic and Oral Cancer Cells by Downregulating hTERT Expression via Activation of the JNK/p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. This compound Induces Apoptosis and Improves the Sensitivity of Human Glioma Stem-Like Cells to Temozolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Suppresses Head and Neck Cancer Development by Modulating Immune Responses and Targeting the β-Catenin Signaling Pathway [mdpi.com]

- 28. This compound Suppresses Triple-Negative Breast Cancer Stem Cell Growth by Inhibiting the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. This compound promotes apoptosis of gastric cancer by down-regulation of miR-298 targeting bax - PMC [pmc.ncbi.nlm.nih.gov]

- 30. This compound Inhibits Proliferation and Induces Apoptosis in Osteosarcoma Cells by Downregulating MicroRNA-221 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Combination Treatment of Sorafenib and this compound Induces Apoptosis in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Heart of the Toad: A Technical Guide to Bufalin Source and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufalin, a potent cardiotonic steroid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including its promising anticancer properties. This technical guide provides an in-depth overview of the primary sources of this compound, focusing on the venom of various toad species. It offers a comprehensive analysis of extraction and purification methodologies, supported by quantitative data and detailed experimental protocols. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, providing a molecular basis for its therapeutic potential.

Primary Sources of this compound

This compound is a prominent member of the bufadienolide family of toxins, which are characteristic components of toad venom. This venom, a milky white secretion from the parotoid glands of toads, has been used for centuries in traditional Chinese medicine under the name "Chan'su." The primary biological sources of this compound are various species of toads belonging to the Bufonidae family.

The most notable and commercially utilized source of this compound is the venom of the Asiatic toad, Bufo gargarizans . This species is the primary source for the production of Chan'su.[1][2][3] Other significant toad species known to produce this compound include:

-

Rhinella marina (formerly Bufo marinus), commonly known as the Cane Toad.[4]

-

Bufo bufo , the common European toad.

While these are the principal sources, the concentration and composition of bufadienolides, including this compound, can vary significantly depending on the toad species, geographical location, and even the individual toad's diet and environment.[5][6]

Quantitative Analysis of this compound Content

The yield of this compound from toad venom is highly dependent on the source species and the extraction method employed. The following tables summarize quantitative data from various studies, offering a comparative overview of this compound content.

Table 1: this compound and Other Bufadienolide Content in Toad Venom from Different Extraction Methods

| Compound | 80% Methanol (B129727) Extract (mg/g) | Hot-Water Reflux, then Ethyl Acetate Extract (mg/g) | Ethanol (B145695) Extract (mg/g) |

| This compound | 11.7 ± 0.4 | 48.5 ± 0.3 | 80.8 ± 1.3 |

| Cinobufotalin | 8.4 ± 0.5 | 25.3 ± 0.2 | 43.9 ± 1.7 |

| Resibufogenin | 20.9 ± 0.4 | 107.3 ± 1.1 | 158.5 ± 6.5 |

| Cinobufagin (B1669057) | 27.0 ± 2.1 | 45.8 ± 0.7 | 76.0 ± 0.3 |

| Serotonin | 35.4 ± 1.2 | Not Detected | 1.0 ± 0.0 |

Data adapted from a comparative analysis of toad venom extraction methods.[1]

Table 2: Comparative Content of Major Bufadienolides in Different Bufo Species

| Compound | Bufo gargarizans (BgC) (%) | Bufo melanostictus (BmS) (%) | Bufo andrewsi (BaS) (%) | Bufo raddei (BrS) (%) |

| This compound | Present | Present | Present | Present |

| Gamabufotalin | 8.15–15.93 | 2.45–4.14 | 11.15–13.50 | 13.21–14.68 |

| Bufotalin | (Sum of five | bufadienolides) | ||

| Cinobufagin | ||||

| Resibufogenin |

This table summarizes the range of the sum of five major bufadienolides, including this compound, across different Bufo species, highlighting the variability. Specific percentages for this compound alone were not consistently provided across all species in the source.[3]

Extraction and Purification of this compound from Toad Venom

The isolation of this compound from the complex mixture of toad venom requires a multi-step process involving extraction and chromatographic purification. The following protocols provide a detailed methodology for obtaining high-purity this compound.

Experimental Protocol: Solvent Extraction of Crude this compound

This protocol outlines a common method for the initial extraction of bufadienolides from dried toad venom (Chan'su).

-

Preparation of Toad Venom: Commercially available dried toad venom (Chan'su) is pulverized into a fine powder to increase the surface area for extraction.

-

Solvent Refluxing:

-

Place 500 g of the powdered Chan'su into a round-bottom flask.

-

Add a 10-fold volume of 95% ethanol (5 L).

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and then filter to separate the ethanol extract.

-

Repeat the reflux extraction on the residue two more times with fresh 95% ethanol.

-

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.[7][8]

Experimental Protocol: Chromatographic Purification of this compound

Following crude extraction, a combination of chromatographic techniques is employed to isolate and purify this compound.

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.

-

An isocratic elution is performed using a solvent system of cyclohexane-acetone (5:1, v/v).[7][8] This initial step helps to separate the major bufadienolides. Resibufogenin is typically eluted first.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification):

-

The fractions containing this compound and cinobufagin are pooled and concentrated.

-

The concentrated sample is dissolved in methanol to a concentration of 50 mg/mL.[7][8]

-

The solution is then subjected to reversed-phase preparative HPLC.

-

Column: C18 column (e.g., 280 x 20 mm i.d., 10 µm particle size).[7][8]

-

Mobile Phase: Isocratic elution with methanol-water (72:28, v/v).[7][8]

-

Fractions corresponding to the this compound peak (typically eluting between 28-35 minutes under these conditions) are collected.[7][8]

-

-

Recrystallization:

-

The collected this compound fractions are concentrated by rotary evaporation.

-

The residue is recrystallized from acetone (B3395972) and methanol by gradual cooling to 4°C overnight to yield high-purity this compound crystals.[7][8]

-

The purity of the final product should be confirmed by analytical HPLC, mass spectrometry, and NMR. Purities of 99% for this compound have been achieved using this methodology.[7][8]

Signaling Pathways Modulated by this compound

This compound exerts its potent anticancer effects by modulating a complex network of intracellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) in cancer cells.

This compound-Induced Apoptosis Signaling

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the inhibition of the Na+/K+-ATPase, which disrupts cellular ion homeostasis and initiates downstream signaling cascades.

Caption: this compound-induced apoptotic signaling pathway.

This compound inhibits the PI3K/Akt and STAT3 signaling pathways, which are critical for cell survival and proliferation.[9][10][11] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[9] The subsequent mitochondrial dysfunction results in the release of cytochrome c, which activates the caspase cascade, culminating in apoptosis.[12][13] Furthermore, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, further contributing to its anti-cancer effects.[2][14]

Experimental Workflow for this compound Extraction and Purification

The overall process for obtaining pure this compound from toad venom can be visualized as a sequential workflow.

Caption: Experimental workflow for this compound extraction.

Conclusion

This compound, sourced primarily from the venom of toads such as Bufo gargarizans, represents a valuable natural product with significant therapeutic potential, particularly in oncology. The successful isolation of high-purity this compound is achievable through a systematic process of solvent extraction followed by multi-step chromatographic purification. Understanding the intricate signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals working with this promising compound.

References

- 1. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Head and Neck Cancer Development by Modulating Immune Responses and Targeting the β-Catenin Signaling Pathway [mdpi.com]

- 3. Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of toad venoms from different Bufo species by HPLC and LC-DAD-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Preparative isolation of this compound and cinobufagin from Chinese traditional medicine ChanSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces lung cancer cell apoptosis via the inhibition of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Targets of this compound on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Triggering Apoptotic Death of Human Malignant Melanoma A375.S2 Cells by this compound: Involvement of Caspase Cascade-Dependent and Independent Mitochondrial Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Induces Apoptosis of Human Osteosarcoma U-2 OS Cells through Endoplasmic Reticulum Stress, Caspase- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Potent Anti-Cancer and Cardiotonic Properties of Bufalin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufalin, a prominent member of the bufadienolide family of cardiotonic steroids, has emerged as a compound of significant interest in pharmacological research.[1] Traditionally sourced from the venom of toads of the Bufo genus, this compound and its derivatives have a long history in traditional Chinese medicine.[1] Modern scientific investigation has unveiled their potent dual activities: profound cytotoxicity against a wide array of cancer cells and significant cardiotonic effects. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its key derivatives, including cinobufagin, resibufogenin, bufotalin, and gamabufotalin. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the key signaling pathways involved in their mechanisms of action.

Pharmacological Properties

The pharmacological effects of this compound and its derivatives are primarily attributed to their ability to inhibit the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion gradients.[2][3] This inhibition leads to a cascade of downstream effects, culminating in both the desired therapeutic outcomes and potential toxicities.

Anti-Cancer Activity

The anti-cancer properties of this compound and its derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.

A primary mechanism by which this compound and its derivatives exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and subsequent cell death.[5]

-

Extrinsic Pathway: Evidence also suggests that this compound can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family, such as TNF-related apoptosis-inducing ligand (TRAIL).[1]

This compound and its derivatives can halt the progression of the cell cycle in cancer cells, preventing their proliferation. This arrest typically occurs at the G2/M phase of the cell cycle.[2] The molecular mechanism involves the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Cardiotonic Effects

The cardiotonic, or positive inotropic, effects of this compound and its derivatives are a direct consequence of their inhibition of the Na+/K+-ATPase in cardiac myocytes. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The resulting increase in intracellular calcium concentration enhances the contractility of the heart muscle.[3][6] However, this same mechanism is responsible for the cardiotoxicity associated with these compounds, highlighting their narrow therapeutic index.[2]

Quantitative Data on Pharmacological Activity

The following tables summarize the in vitro cytotoxic activity and in vivo anti-tumor efficacy of this compound and its derivatives, as well as their cardiotonic effects.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 |

| This compound | U87 | Glioblastoma | 50-120 nM |

| U251 | Glioblastoma | 50-120 nM | |

| MDA-MB-231 | Breast Cancer | ~60% inhibition at 1 mg/kg | |

| Cinobufagin | HCT116 | Colorectal Cancer | 0.7821 µM |

| RKO | Colorectal Cancer | 0.3642 µM | |

| SW480 | Colorectal Cancer | 0.1822 µM | |

| A549 | Non-Small Cell Lung Cancer | 1.5 mg/kg did not inhibit tumor growth | |

| Resibufogenin | Panc-1 | Pancreatic Cancer | 2.88 µM (48h) |

| Aspc | Pancreatic Cancer | 4.76 µM (48h) | |

| Bufotalin | U87 | Glioblastoma | 113.2 nM (24h) |

| U251 | Glioblastoma | 199.5 nM (24h) | |

| Eca-109 | Esophageal Squamous Cell Carcinoma | 0.8 µM | |

| TE5 | Esophageal Squamous Cell Carcinoma | 1.2 µM | |

| Gamabufotalin | HCT-116 | Colorectal Cancer | Dose-dependent inhibition |

| HT-29 | Colorectal Cancer | Dose-dependent inhibition |

Table 2: In Vivo Anti-Tumor Efficacy of this compound and Derivatives

| Compound | Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition |

| This compound | Nude mice (MDA-MB-231 xenograft) | Breast Cancer | 1 mg/kg, 3 times/week | ~60% |

| Cinobufagin | Nude mice (HCT116 xenograft) | Colorectal Cancer | 0.5 mg/kg and 1.0 mg/kg, intraperitoneally, every other day | Significant decrease in tumor growth |

| Nude mice (A549 xenograft) | Non-Small Cell Lung Cancer | 1.5 mg/kg/day, intraperitoneally | No significant inhibition | |

| Resibufogenin | Nude mice (Aspc xenograft) | Pancreatic Cancer | 10 mg/kg and 20 mg/kg, intragastrically, once daily for 20 days | Significant inhibition of tumor growth |

| Bufotalin | Nude mice (Eca-109 xenograft) | Esophageal Squamous Cell Carcinoma | 2 mg/kg and 4 mg/kg, every other day for 20 days | Tumor volume decreased to 68% and 46% of control, respectively |

| Gamabufotalin | AOM/DSS mice model | Colitis-Associated Cancer | Not specified | Significantly inhibited carcinogenesis |

Table 3: Cardiotonic Effects of this compound and Derivatives

| Compound | Parameter | Model | Effect |

| This compound | Contractility | Human iPSC-derived cardiomyocytes | Biphasic: initial increase followed by a decrease |

| Late Sodium Current (INa-L) | Human iPSC-derived cardiomyocytes | EC50 of 2.48 µM | |

| This compound 2,3-ene | Contractility | Quail cardiomyocytes | 105% increase at 100 nM |

| This compound 3,4-ene | Contractility | Quail cardiomyocytes | 194% increase at 100 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.[7]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of this compound or its derivatives for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9][10]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect specific proteins, such as cleaved PARP and caspases, which are markers of apoptosis.

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved PARP, anti-cleaved caspase-3) overnight at 4°C.[5][11][12][13][14]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Signaling Pathways

Experimental Workflow

Conclusion

This compound and its derivatives represent a class of natural compounds with significant potential in both oncology and cardiology. Their potent anti-cancer activities, mediated through the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways, make them attractive candidates for further drug development. However, their inherent cardiotoxicity, stemming from the same mechanism of Na+/K+-ATPase inhibition, presents a major challenge. Future research should focus on the development of novel derivatives and drug delivery systems that can selectively target cancer cells, thereby widening the therapeutic window and minimizing off-target effects.[15][16] The detailed information and methodologies provided in this guide are intended to facilitate these efforts and contribute to the advancement of this compound-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Resibufogenin suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

- 5. Cleaved PARP (Asp214) Antibody (#9541) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. origene.com [origene.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Mechanisms of Bufalin in Colorectal Cancer: A Technical Guide

Introduction

Bufalin, a cardiotonic steroid isolated from the traditional Chinese medicine Chan-Su, has emerged as a promising anti-cancer agent, demonstrating potent activity against various malignancies, including colorectal cancer (CRC).[1] This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in CRC, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Effects of this compound on Colorectal Cancer Cells

This compound exhibits significant dose- and time-dependent inhibitory effects on the proliferation and survival of colorectal cancer cells. The following tables summarize the key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | Time Point (hours) | IC50 Concentration | Reference |

| LoVo | 24 | 0.17 µM | [2] |

| 48 | 0.05 µM | [2] | |

| HCT8 | 24 | 0.09 µM | [2] |

| 48 | 0.02 µM | [2] | |

| HCT-116 | Not Specified | 12.823 ± 1.792 nM | [3] |

| SW620 | Not Specified | 26.303 ± 2.498 nM | [3] |

| SW620 | 24 | 76.72 ± 6.21 nmol/L | [4] |

| 48 | 34.05 ± 4.21 nmol/L | [4] | |

| 72 | 16.7 ± 6.37 nmol/L | [4] |

Table 2: Effects of this compound on Apoptosis and Cell Migration in Colorectal Cancer Cells

| Cell Line | This compound Concentration | Treatment Duration (hours) | Effect | Quantitative Measurement | Reference |

| LoVo | 0.02 µM (Low) | 48 | Apoptosis Induction | Apoptotic Rate: 16.41% | [2][5] |

| 0.1 µM (High) | 48 | Apoptosis Induction | Apoptotic Rate: 33.14% | [2][5] | |

| Control | 48 | Apoptosis Induction | Apoptotic Rate: 7.69% | [2][5] | |

| HCT8 | 0.05 µM (Medium) | 48 | Apoptosis Induction | Apoptotic Rate: 11.85% | [2] |

| 0.1 µM (High) | 48 | Apoptosis Induction | Apoptotic Rate: 17.28% | [2] | |

| LoVo & HCT8 | 0.1 µM (High) | 48 | Inhibition of Migration | Significantly decreased wound healing rate | [5] |

| Lovo | 25-400 nmol/L | 48 | Inhibition of Migration | Migration rates decreased from 35.2% to 3.5% | [6] |

Table 3: In Vivo Effects of this compound on Colorectal Cancer Xenografts

| Animal Model | This compound Dosage | Treatment Duration | Effect | Quantitative Measurement | Reference |

| Nude Mice (LoVo/ADR cells) | 0.1 mg/kg | 4 weeks (5 days/week) | Tumor Growth Inhibition | Significant reduction in tumor volume and weight | [7] |

| Nude Mice (LoVo cells) | 0.5 mg/kg/day | 3 weeks (twice a week) | Tumor Growth Inhibition | Significant decrease in tumor volume | [8] |

| 1.0 mg/kg/day | 3 weeks (twice a week) | Tumor Growth Inhibition | Significant decrease in tumor volume and weight | [8] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, metastasis, and the tumor microenvironment.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in colorectal cancer. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[5][9] Specifically, this compound treatment reduces the total and phosphorylated levels of PI3K and Akt.[2][5] This inactivation of the PI3K/Akt pathway leads to the downregulation of downstream targets, including Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Fatty Acid Synthase (FASN), thereby inhibiting de novo fatty acid synthesis, a process crucial for cancer cell growth and metastasis.[5][9][10]

Apoptosis Pathways

This compound is a potent inducer of apoptosis in colorectal cancer cells.[11][12] It can trigger the mitochondrial (intrinsic) apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP.[12][13] This leads to the activation of caspases, including caspase-3, which are the executioners of apoptosis.[3][13] Studies have shown that this compound-induced apoptosis is mediated by an increase in mitochondrial reactive oxygen species (ROS).[3]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in colorectal carcinogenesis and cancer stem cell maintenance. This compound has been shown to interfere with this pathway by preventing the nuclear translocation of β-catenin.[14][15][16] This inhibition leads to the downregulation of downstream targets associated with epithelial-mesenchymal transition (EMT), such as N-cadherin, Slug, and ZEB1, thereby suppressing cancer cell migration and invasion.[14][16]

Other Key Signaling Pathways

-

STAT3 Pathway: this compound can reverse cancer-associated fibroblast (CAF)-mediated colorectal cancer invasion and metastasis by inhibiting the STAT3 signaling pathway.[17] Overexpression of STAT3 can attenuate the inhibitory effects of this compound.[17]

-

C-Kit/Slug Signaling Axis: this compound has been found to inhibit tumorigenesis and cancer stemness by targeting a C-Kit/Slug signaling axis.[14][16] It downregulates C-Kit, which in turn reduces the expression of the transcription factor Slug.[14][16]

-

Autophagy: this compound can induce autophagy-mediated cell death in human colon cancer cells, suggesting another mechanism for its anti-cancer activity.[11]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on colorectal cancer.

Cell Viability and Proliferation Assays

-

MTT/CCK-8 Assay:

-

Seed colorectal cancer cells (e.g., HCT116, LoVo, HCT8) in 96-well plates and incubate for 24 hours.[11][12]

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[4][12]

-

Add MTT or CCK-8 solution to each well and incubate for the recommended time.[11][12]

-

Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[11] The cell viability is proportional to the OD value.

-

-

Colony Formation Assay:

-

Seed a low density of cells in 6-well plates and treat with this compound.

-

Incubate for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies to assess the long-term proliferative capacity.

-

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry with Annexin V/PI Staining:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.[12]

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) in the dark.[12]

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[12]

-

-

Cell Cycle Analysis by Flow Cytometry:

-

After this compound treatment, fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend in a solution containing PI and RNase A.

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blotting

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.[11]

-

Determine protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, Bax, Bcl-2, Caspase-3, β-catenin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Migration and Invasion Assays

-

Wound Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.[5]

-

Wash with PBS to remove detached cells and add fresh media with or without this compound.

-

Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).[5]

-

Measure the width of the scratch to quantify cell migration.[5]

-

-

Transwell Invasion Assay:

-

Use transwell inserts with a Matrigel-coated membrane.

-

Seed cells in the upper chamber in serum-free media with this compound.

-

Add media with a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane and count them under a microscope.

-

In Vivo Xenograft Studies

-

Inject human colorectal cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c nude mice).[7][13]

-

Once tumors are established, randomize the mice into control and treatment groups.[8]

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[7][8]

-

Monitor tumor growth by measuring tumor volume at regular intervals.[7][8]

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[7][8]

Experimental and Logical Workflow

The investigation of this compound's effects on colorectal cancer typically follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

This compound demonstrates significant anti-tumor activity in colorectal cancer through the modulation of multiple critical signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and apoptosis-related pathways. Its ability to inhibit proliferation, induce apoptosis, and suppress metastasis both in vitro and in vivo underscores its potential as a therapeutic candidate for colorectal cancer. This guide provides a foundational understanding of the molecular mechanisms of this compound, offering valuable insights for researchers and clinicians working towards the development of novel cancer therapies. Further investigation into the synergistic effects of this compound with existing chemotherapeutic agents and the development of targeted delivery systems may enhance its clinical utility.

References

- 1. Synthesis and Biological Evaluation of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Colorectal Cancer Liver Metastasis by Inhibiting De Novo Fatty Acid Synthesis via the PI3K/AKT-Mediated SREBP1/FASN Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis via mitochondrial ROS-mediated caspase-3 activation in HCT-116 and SW620 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Jak-STAT3 pathway enhances this compound-induced apoptosis in colon cancer SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. e-century.us [e-century.us]

- 7. This compound reverses multidrug resistance by regulating stemness through the CD133/nuclear factor‐κB/MDR1 pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06566G [pubs.rsc.org]

- 9. This compound Suppresses Colorectal Cancer Liver Metastasis by Inhibiting De Novo Fatty Acid Synthesis via the PI3K/AKT-Mediated SREBP1/FASN Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Suppresses Colorectal Cancer Liver Metastasis by Inhibiting De Novo Fatty Acid Synthesis via the PI3K/AKT-Mediated SREBP1/FASN Pathway | CoLab [colab.ws]

- 11. This compound suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and 5-fluorouracil synergistically induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Tumorigenesis, Stemness, and Epithelial–Mesenchymal Transition in Colorectal Cancer through a C-Kit/Slug Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Inhibits Tumorigenesis, Stemness, and Epithelial-Mesenchymal Transition in Colorectal Cancer through a C-Kit/Slug Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound reverses cancer-associated fibroblast-mediated colorectal cancer metastasis by inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Bufalin's effect on Na+/K+-ATPase pump activity